2-methyl-3-(propan-2-yl)aniline hydrochloride
Description
Properties
CAS No. |
84687-73-0 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7(2)9-5-4-6-10(11)8(9)3;/h4-7H,11H2,1-3H3;1H |
InChI Key |
AGQOWTVVQRPXQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
A straightforward approach involves the alkylation of 2-methylaniline with isopropyl bromide in the presence of a base. In a protocol adapted from EP2279167A1, potassium carbonate (94 g) in isopropanol (300 mL) facilitates the nucleophilic substitution at 10–15°C, yielding the tertiary amine. The reaction is monitored via HPLC, with completion typically achieved within 8–10 hours at 40–45°C.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Isopropanol |
| Base | K2CO3 |
| Temperature | 10–15°C (initial) |
| Reaction Time | 8–10 hours |
| Yield | 75% (isolated as free base) |
Workup and Salt Formation
Post-reaction, isopropanol is removed under reduced pressure, and the crude product is dissolved in ethyl acetate. Acidification with HCl gas in a chilled environment precipitates the hydrochloride salt, which is isolated via filtration and washed with n-heptane to enhance purity.
Multi-Step Synthesis via Boc-Protected Intermediates
Boc Protection and Acylation
A patent detailing the synthesis of Deucravacitinib intermediates provides a scalable route involving Boc protection. The sequence begins with the acylation of a substituted aniline (Formula VIII) using oxalyl chloride (212.5 g, 1.67 mol) in dichloromethane, followed by condensation with a secondary amine (Formula VII) to yield a Boc-protected amide (Formula VI) in 98% yield.
Reaction Conditions:
-
Acylating Agent: Oxalyl chloride.
-
Solvent: Dichloromethane.
-
Base: N,N-Diisopropylethylamine.
-
Yield: 98% (484 g isolated).
Deprotection and Cyclization
Removal of the Boc group with hydrogen chloride in methanol (25% solution) generates the free amine (Formula V), which undergoes cyclization with potassium thiocyanate in refluxing methanol to form a thioimidate intermediate (Formula IV). Intramolecular ring closure under basic conditions (sodium methoxide) produces the heterocyclic core (Formula III) in 85% yield.
Reduction and Salt Formation
Catalytic hydrogenation of Formula III using nitric acid in methanol at 50°C reduces the nitro group to an amine. Subsequent pH adjustment to 9–10 with saturated sodium carbonate precipitates the free base, which is converted to the hydrochloride salt via treatment with concentrated sulfuric acid and recrystallization from isopropyl acetate.
Reductive Amination of Ketone Precursors
Ketone Synthesis
An alternative route involves the reductive amination of 3-isopropyl-2-methylacetophenone. The ketone is synthesized via Friedel-Crafts acylation of toluene with isopropyl chloride in the presence of AlCl3, followed by nitration and reduction to the amine.
Reductive Amination
The ketone intermediate is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux, yielding the secondary amine. Acidification with HCl yields the hydrochloride salt with a purity >99% (HPLC).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH3CN |
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Yield | 82% |
Comparative Analysis of Methodologies
Yield and Efficiency
Chemical Reactions Analysis
2-methyl-3-(propan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder or palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-3-(propan-2-yl)aniline hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, although it is not currently used for human therapeutic purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 2-methyl-3-(propan-2-yl)aniline hydrochloride is not well-documented. as a tertiary amine, it may interact with various molecular targets and pathways, potentially affecting enzyme activity, receptor binding, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities/differences with other substituted aniline hydrochlorides are critical for understanding its reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Electron-donating groups (e.g., methyl, isopropyl) increase basicity and solubility in non-polar media. The target compound’s methyl and isopropyl groups likely enhance its lipophilicity compared to electron-withdrawing analogs like trifluoromethyl derivatives .
The anticonvulsant activity of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride (CAS 1246034-89-8) highlights the pharmacological significance of isopropyl-substituted aniline derivatives .
Synthetic Utility :
- Aniline hydrochlorides are commonly used as intermediates. For example, aniline hydrochloride (CAS 142-04-1) is a precursor for dyes and APIs . The target compound’s isopropyl group may facilitate alkylation reactions in organic synthesis.
Commercial Availability :
- Closest analogs like 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride are sold by TRC and AK Scientific at prices up to $4,013/5g, indicating high value for niche applications .
Biological Activity
2-Methyl-3-(propan-2-yl)aniline hydrochloride, a compound with significant industrial applications, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
This compound is primarily utilized as an intermediate in organic synthesis. Its chemical structure allows for various modifications that can enhance its biological activity. As a tertiary amine, it may interact with multiple molecular targets, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that derivatives of 2-methyl-3-(propan-2-yl)aniline exhibit varying degrees of antimicrobial activity. A study assessed the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 1 × 10^-5 | 25 |
| Klebsiella pneumoniae | 1 × 10^-6 | 22 |
| Pseudomonas aeruginosa | 1 × 10^-4 | 20 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its tertiary amine structure allows it to interact with various biomolecules, potentially affecting cellular signaling pathways and metabolic processes. This interaction could lead to altered enzyme activities or receptor modulation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various derivatives of 2-methyl-3-(propan-2-yl)aniline. The derivatives were tested against both standard strains and clinical isolates of MRSA (methicillin-resistant Staphylococcus aureus). The study found that certain modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship that warrants further exploration .
Evaluation in Animal Models
In vivo studies involving animal models have shown promising results regarding the safety and efficacy of related compounds in treating infections. For example, compounds similar to this compound demonstrated over 99% reduction in parasitemia in Plasmodium berghei infected mice at low doses . This highlights the potential for further development as therapeutic agents.
Q & A
Q. What are the standard synthesis protocols for 2-methyl-3-(propan-2-yl)aniline hydrochloride?
The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the isopropyl group to the aniline ring, followed by treatment with hydrogen chloride gas to form the hydrochloride salt. Key steps include:
- Alkylation : Reacting 2-methylaniline with isopropyl halides or alcohols under acidic conditions to achieve regioselective substitution at the 3-position .
- Salt formation : Passing dry HCl gas through the aniline derivative in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
- Purification : Recrystallization using ethanol/water mixtures to enhance purity (>95%) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to identify substituent positions and confirm salt formation (e.g., NH proton downfield shift due to HCl coordination) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric effects from the isopropyl group and hydrogen bonding in the hydrochloride lattice .
- Elemental analysis : Validating C, H, N, and Cl content within ±0.3% theoretical values .
Q. What factors influence the solubility and stability of this compound in experimental settings?
- Solubility : Enhanced in polar solvents (water, methanol) due to ionic hydrochloride formation. Solubility decreases in non-polar solvents (logP ~2.1) .
- Stability : Sensitive to light and moisture; store under inert gas (N) at 4°C. Degradation products include oxidative quinones, detectable via TLC or HPLC .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound?
- Target identification : Screen against cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates to assess inhibition kinetics .
- In vitro assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium signaling changes .
- Dose-response studies : IC determination via nonlinear regression (GraphPad Prism), accounting for solubility limits in DMSO/PBS mixtures .
Q. How to resolve contradictions in reported reactivity data (e.g., conflicting nucleophilic substitution rates)?
- Steric analysis : Molecular modeling (e.g., Gaussian DFT) quantifies steric hindrance from the 2-methyl and 3-isopropyl groups, explaining reduced reactivity with bulky electrophiles .
- Comparative kinetics : Perform competition experiments with control compounds (e.g., unsubstituted aniline) under identical conditions to isolate substituent effects .
Q. What strategies optimize the synthesis of high-purity this compound for reproducibility?
- Flow chemistry : Continuous flow reactors improve mixing and thermal control, achieving >90% yield with <2% byproducts .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the hydrochloride salt from residual amines .
- Quality control : LC-MS monitors protonated molecular ions ([M+H] at m/z 184.1) and chloride counterion .
Q. How to investigate the compound’s interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips to measure binding affinity (K) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. What analytical methods identify degradation pathways under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then analyze via LC-MS to identify breakdown products (e.g., dealkylated anilines) .
- Arrhenius kinetics : Accelerated stability testing at 40–60°C predicts shelf-life using Q10 calculations .
Q. How do structural analogs compare in biological activity and synthetic feasibility?
- Analog screening : Replace the isopropyl group with cyclopropyl or tert-butyl groups to assess steric/electronic effects on enzyme inhibition .
- SAR analysis : Plot substituent bulk (Charton steric parameter) against IC values to derive predictive models .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
